Tetrahydrocoptisine Tetrahydrocoptisine Stylopine is a potent AKR1C3 inhibitor.
Brand Name: Vulcanchem
CAS No.: 7461-02-1
VCID: VC0544026
InChI: InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
SMILES: C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

Tetrahydrocoptisine

CAS No.: 7461-02-1

Cat. No.: VC0544026

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrahydrocoptisine - 7461-02-1

Specification

CAS No. 7461-02-1
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Standard InChI InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Standard InChI Key UXYJCYXWJGAKQY-UHFFFAOYSA-N
SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Canonical SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Appearance Solid powder

Introduction

Chemical and Structural Profile of Tetrahydrocoptisine

Tetrahydrocoptisine (CAS 4312-32-7), also known as (R,S±)-Stylopine or NSC 110382, belongs to the protoberberine class of isoquinoline alkaloids. Its molecular formula is C19H17NO4\text{C}_{19}\text{H}_{17}\text{NO}_4, with a molecular weight of 323.34 g/mol . The compound features a bis-benzodioxoloquinolizine backbone, characterized by two benzodioxole groups fused to a quinolizine ring system .

Physicochemical Properties

The following table summarizes key physicochemical data:

PropertyValueSource
Solubility in DMSO2.5 mg/mL (7.73 mM)
Melting PointNot reported
StabilityStore at -20°C
Spectral Data (NMR/IR)Available in commercial SDS

The compound’s limited aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) or acetone for in vitro applications .

Pharmacological Activities

In Vivo Models of Inflammation

In carrageenan-induced paw edema and xylene-induced ear edema models, intraperitoneal administration of tetrahydrocoptisine (10–40 mg/kg) reduced swelling by 38–62% compared to controls . The compound also attenuated lipopolysaccharide (LPS)-induced systemic inflammation, lowering serum TNF-α levels by 55% at 20 mg/kg .

A pivotal study demonstrated its efficacy in LPS-induced acute lung injury (ALI) in rats. Pretreatment with 15 mg/kg tetrahydrocoptisine:

  • Reduced mortality from 45% to 12%

  • Decreased lung wet-to-dry weight ratio by 33%

  • Suppressed bronchoalveolar lavage fluid (BALF) IL-6 and TNF-α by 48% and 52%, respectively

Mechanistic Insights

Tetrahydrocoptisine exerts anti-inflammatory effects through multi-pathway modulation:

  • NF-κB Pathway: Inhibits nuclear translocation of NF-κB p65 subunit, reducing cytokine gene transcription .

  • MAPK Signaling: Attenuates phosphorylation of ERK1/2 and p38 MAPK by 60–75% in LPS-stimulated macrophages .

  • Cytokine Regulation: Downregulates mRNA expression of TNF-α and IL-6 by 3.2-fold and 2.8-fold, respectively .

Gastroprotective Activity

In ethanol-induced gastric ulcer models, tetrahydrocoptisine (20 mg/kg) demonstrated marked protection:

  • Reduced ulcer index by 68%

  • Suppressed neutrophil infiltration (MPO activity ↓41%)

  • Inhibited cytochrome c release and caspase-3 activation

The anti-ulcer mechanism involves dual inhibition of oxidative stress (NO production ↓55%) and inflammatory mediators (NF-κB expression ↓50%) .

Anti-Parasitic and Nematocidal Activity

Tetrahydrocoptisine exhibits broad-spectrum anti-parasitic effects:

  • Strongyloides stercoralis: LC₅₀ = 12.3 μM in larval motility assays

  • Acetylcholinesterase Inhibition: IC₅₀ = 8.7 μM, disrupting neuromuscular function in nematodes

Research Applications and Limitations

Current Use Cases

Application AreaExperimental ModelOutcome Measure
Inflammatory DiseasesLPS-stimulated macrophagesTNF-α ↓60%, NO ↓70%
ParasitologyStrongyloides culturesLarval mortality ↑80%
GastroenterologyEthanol-induced gastric ulcersUlcer area ↓65%

Pharmacokinetic Challenges

  • Bioavailability: No oral absorption data available

  • Metabolic Stability: Suspected hepatic glucuronidation based on structural analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator